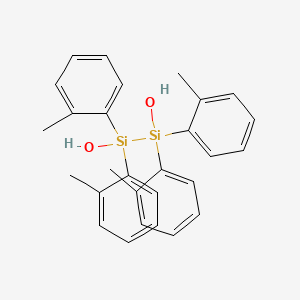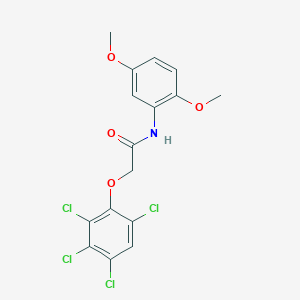![molecular formula C21H17N B11939171 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine CAS No. 75392-24-4](/img/structure/B11939171.png)
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two phenylethenyl groups attached to the pyridine ring. The unique structural arrangement of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Heck reaction, where a halogenated pyridine derivative is coupled with styrene under the influence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, halogenated pyridine derivatives
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Amino or thiol-substituted pyridine derivatives
Aplicaciones Científicas De Investigación
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]pyridine
- 2-[(Z)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine
- 2-[(E)-2-phenylethenyl]-3-[(Z)-2-phenylethenyl]pyridine
Uniqueness
2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both (E) and (Z) configurations in the phenylethenyl groups can lead to distinct chemical and biological properties compared to its isomers.
Propiedades
Número CAS |
75392-24-4 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]pyridine |
InChI |
InChI=1S/C21H17N/c1-3-7-18(8-4-1)11-12-20-15-16-22-21(17-20)14-13-19-9-5-2-6-10-19/h1-17H/b12-11-,14-13+ |
Clave InChI |
XLHNFKOFFFAZAW-RCWDKCQFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=CC(=NC=C2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)






![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)

![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)

![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)


